
(6-(甲氧羰基)-1H-吲哚-2-基)硼酸
描述
The compound “(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as building blocks and synthetic intermediates . They have been widely studied in medicinal chemistry due to their potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . The preparation of compounds with this chemical group is relatively simple and well known . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The molecular structure of boronic acids and their derivatives has been a subject of extensive study . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Chemical Reactions Analysis
Boronic acids and their derivatives have been used in various chemical reactions. They have been used as catalysts for the atom-economical, metal-free activation of alcohols without stoichiometric derivatization . The mild Lewis acidity of boronic acids, in conjunction with their ability to undergo reversible covalent exchange with hydroxy-containing substrates, can activate a wide variety of alcohols towards subsequent transformations under mild and selective conditions .科学研究应用
Chemical Sensing and Detection
Boronic acids are known for their ability to form reversible covalent bonds with sugars, which makes them useful in the development of sensors for detecting saccharides and other biomolecules. The compound could potentially be used to create fluorescent sensors for detecting catecholamines like dopamine, which are important biological markers in neuroscience research .
Catalysis in Organic Synthesis
The boronic acid group is often used in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. This compound could serve as a reagent in such reactions, especially for creating complex organic molecules with pharmaceutical applications .
Drug Delivery Systems
Boronic acids can interact with cell membranes and facilitate the transport of molecules into cells. This property can be harnessed to develop drug delivery systems that can carry small molecules or proteins into cells for therapeutic purposes .
作用机制
The mechanism of action of boronic acids and their derivatives in biological systems is complex and multifaceted. They have been shown to be effective sensors for various saccharides, polysaccharides, glycoproteins, glycated proteins, and dopamine . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .
未来方向
The future of boronic acids and their derivatives in medicinal chemistry looks promising. The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
属性
IUPAC Name |
(6-methoxycarbonyl-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)7-3-2-6-5-9(11(14)15)12-8(6)4-7/h2-5,12,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUMZMTTWWXRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674982 | |
| Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid | |
CAS RN |
1150114-47-8 | |
| Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



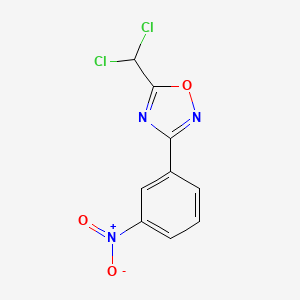


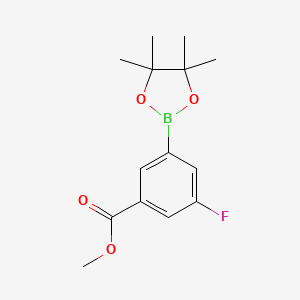
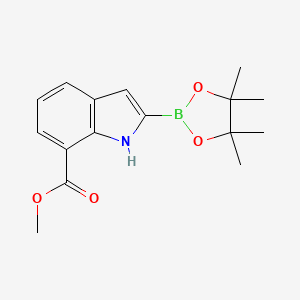
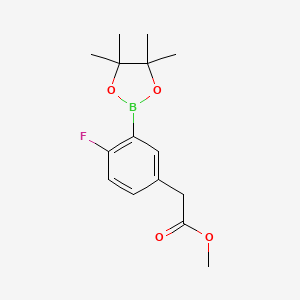
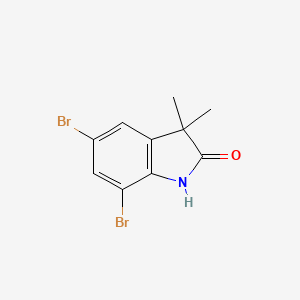
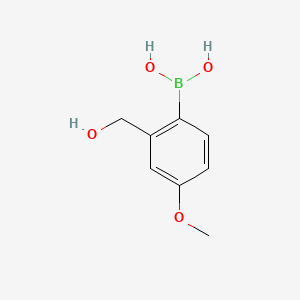
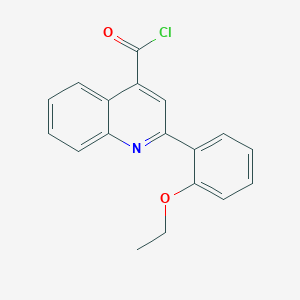
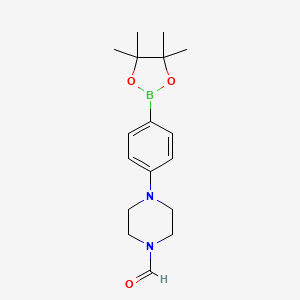
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)
![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)
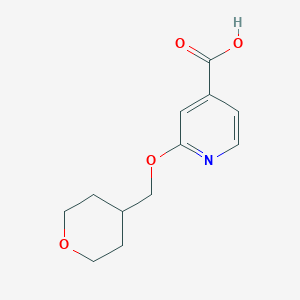
![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)